(2E)-1-(4-Ethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
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Overview
Description
(2E)-1-(4-Ethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(4-Ethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-ethoxybenzaldehyde and 3-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization.
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and advanced purification techniques such as column chromatography can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like bromine or chlorine for halogenation.
Major Products:
Oxidation: 4-ethoxybenzoic acid or 4-ethoxybenzaldehyde.
Reduction: 3-amino-1-(4-ethoxyphenyl)prop-2-en-1-one.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: As a precursor for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and antioxidant agent.
Industry: Used in the development of dyes, pigments, and as an intermediate in the synthesis of various fine chemicals.
Mechanism of Action
The mechanism of action of (2E)-1-(4-Ethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.
Pathways Involved: It may affect signaling pathways related to inflammation, oxidative stress, and cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
(2E)-1-(4-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one: Similar structure but with a methoxy group instead of an ethoxy group.
(2E)-1-(4-Ethoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one: Similar structure but with the nitro group on the para position of the phenyl ring.
(2E)-1-(4-Ethoxyphenyl)-3-(3-chlorophenyl)prop-2-en-1-one: Similar structure but with a chloro group instead of a nitro group.
Uniqueness: The presence of both the ethoxy and nitro groups in (2E)-1-(4-Ethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
(E)-1-(4-ethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-2-22-16-9-7-14(8-10-16)17(19)11-6-13-4-3-5-15(12-13)18(20)21/h3-12H,2H2,1H3/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBWWLBUVIBWNW-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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